

N-(2-hydroxy-5-methylphenyl)acrylamide synthesis pathway

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Compound of Interest

Compound Name: *N*-(2-hydroxy-5-methylphenyl)acrylamide
CAS No.: 91950-00-4
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An In-Depth Technical Guide to the Synthesis of **N-(2-hydroxy-5-methylphenyl)acrylamide**

Introduction

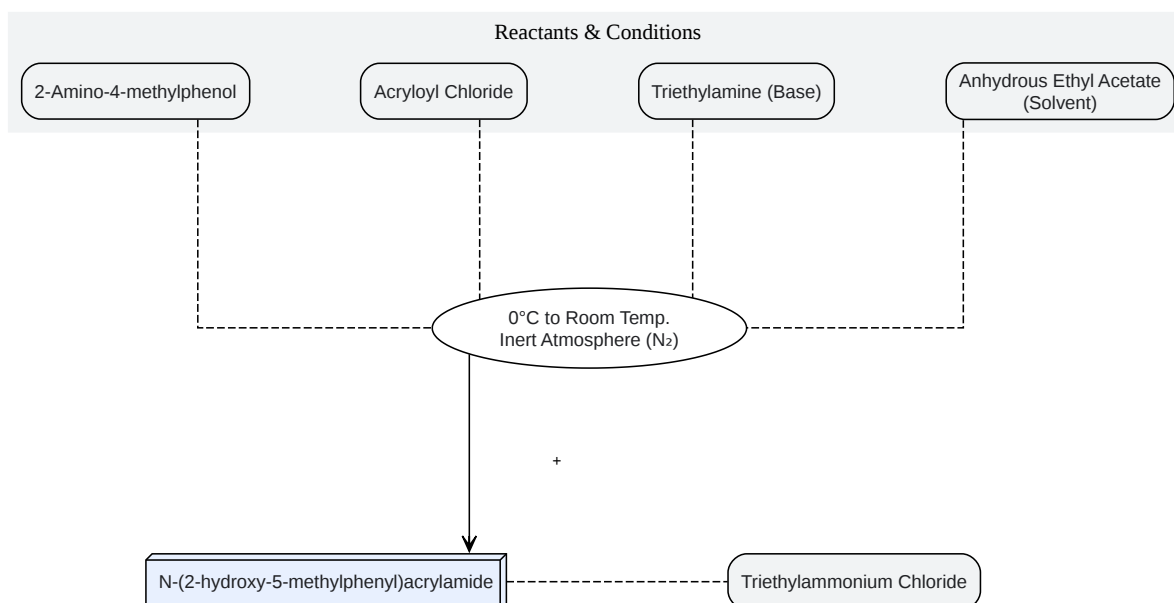
N-(2-hydroxy-5-methylphenyl)acrylamide is a bespoke monomer featuring a polymerizable acrylamide group and a functionalized phenolic ring. This molecular architecture makes it a compound of significant interest for researchers in polymer chemistry, materials science, and drug development. The presence of the hydroxyl group allows for post-polymerization modification, imparts specific solubility and binding properties, and can influence the thermal and mechanical characteristics of derived polymers. This guide provides a detailed exploration of a primary synthesis pathway for this molecule, focusing on the underlying chemical principles, a robust experimental protocol, and the rationale behind key procedural steps, designed for professionals in the scientific community.

Core Synthesis Pathway: Acylation of 2-Amino-4-methylphenol

The most direct and widely adopted method for synthesizing **N-(2-hydroxy-5-methylphenyl)acrylamide** is the nucleophilic acyl substitution reaction between 2-amino-4-methylphenol and acryloyl chloride. This reaction, a variant of the Schotten-Baumann reaction, is efficient and relies on well-understood chemical principles.

The core transformation involves the amine group of 2-amino-4-methylphenol acting as a nucleophile, attacking the highly electrophilic carbonyl carbon of acryloyl chloride. The reaction requires a non-nucleophilic base to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction.

Visualizing the Synthesis Pathway



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Caption: Overall schematic for the synthesis of **N-(2-hydroxy-5-methylphenyl)acrylamide**.

Scientific Integrity & Logic: A Deeper Dive

Expertise & Experience: Causality Behind Experimental Choices

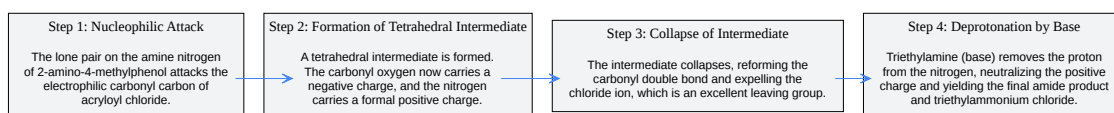
- Selection of Precursors:
 - 2-Amino-4-methylphenol (2-Amino-p-cresol): This starting material is chosen because it provides the exact scaffold required: a phenol ring substituted with a methyl group at the para-position relative to the hydroxyl group, and an amino group at the ortho-position.[1][2] The amino group is a potent nucleophile, significantly more reactive towards acylation than the phenolic hydroxyl group under these conditions, ensuring regioselectivity.
 - Acryloyl Chloride: As the acid chloride of acrylic acid, this is a highly reactive acylating agent.[3] Its high reactivity allows the reaction to proceed efficiently at low temperatures. The vinyl group it imparts is essential for subsequent polymerization applications.
- Role of the Base (Acid Scavenger):
 - A tertiary amine, such as triethylamine, is critical. During the reaction, one equivalent of HCl is produced for each equivalent of product formed. The base neutralizes this HCl in situ. Without the base, the generated HCl would protonate the nitrogen of the starting 2-amino-4-methylphenol, forming an ammonium salt. This positively charged species is no longer nucleophilic, and the reaction would cease.
- Choice of Solvent and Conditions:
 - Anhydrous Aprotic Solvent: Solvents like ethyl acetate or tetrahydrofuran (THF) are ideal because they can dissolve the reactants without participating in the reaction.[3] It is crucial to use anhydrous (dry) solvents because acryloyl chloride will rapidly react with water, hydrolyzing back to acrylic acid and HCl, which would consume the reagent and introduce impurities.
 - Inert Atmosphere (Nitrogen/Argon): While the reactants are not extremely air-sensitive, performing the reaction under an inert atmosphere minimizes the risk of side reactions

with atmospheric moisture and oxygen, which is good laboratory practice for ensuring high purity and yield.

- Temperature Control (0 °C): The reaction between an amine and an acid chloride is highly exothermic. The initial addition of acryloyl chloride is performed at 0 °C (using an ice bath) to control the reaction rate, dissipate heat, and minimize the formation of byproducts from potential side reactions, such as polymerization of the acryloyl chloride or di-acylation.[3]
[4]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism.



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Caption: The four key steps of the nucleophilic acyl substitution mechanism.

Trustworthiness: Self-Validating Protocol

This protocol is designed to be self-validating by incorporating steps that ensure optimal conditions and removal of byproducts, leading to a high-purity final product.

Quantitative Data Summary

Reactant	Formula	MW (g/mol)	Molar Eq.	Role
2-Amino-4-methylphenol	C ₇ H ₉ NO	123.15	1.0	Nucleophile/Substrate
Acryloyl Chloride	C ₃ H ₃ ClO	90.51	1.1 - 1.2	Acylation Agent
Triethylamine	C ₆ H ₁₅ N	101.19	1.1 - 1.2	Base/Acid Scavenger
Anhydrous Ethyl Acetate	C ₄ H ₈ O ₂	88.11	-	Solvent

Note: A slight excess of acryloyl chloride and triethylamine is used to ensure the complete consumption of the limiting reagent, 2-amino-4-methylphenol.

Detailed Experimental Protocol

Materials:

- 2-Amino-4-methylphenol (10.0 g, 81.2 mmol, 1.0 eq)
- Triethylamine (12.5 mL, 89.3 mmol, 1.1 eq)
- Anhydrous Ethyl Acetate (250 mL)
- Acryloyl Chloride (7.3 mL, 89.3 mmol, 1.1 eq)
- 2 M Hydrochloric Acid (HCl) solution
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Saturated Sodium Chloride (Brine) solution
- Anhydrous Magnesium Sulfate (MgSO₄)
- 500 mL two-neck round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, ice bath.

Procedure:

- **Reaction Setup:** Equip a 500 mL two-neck round-bottom flask with a magnetic stir bar and a dropping funnel. Purge the flask with dry nitrogen.
- **Dissolution:** To the flask, add 2-amino-4-methylphenol (10.0 g) and anhydrous ethyl acetate (250 mL). Stir until the solid is fully dissolved. Add triethylamine (12.5 mL) to the solution.
- **Cooling:** Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring.
- **Addition of Acylating Agent:** Dissolve acryloyl chloride (7.3 mL) in a small amount of anhydrous ethyl acetate and add it to the dropping funnel. Add the acryloyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours. A white precipitate (triethylammonium chloride) will form.
- **Work-up - Quenching and Washing:**
 - Quench the reaction by slowly adding 50 mL of deionized water.
 - Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with 2 M HCl (2 x 50 mL) to remove excess triethylamine, saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL) to remove residual water.[3]
- **Drying and Solvent Removal:**
 - Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
 - Filter off the drying agent.
 - Remove the ethyl acetate solvent using a rotary evaporator under reduced pressure to yield the crude product.

- Purification:
 - The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford **N-(2-hydroxy-5-methylphenyl)acrylamide** as a pure solid.

Product Characterization

The identity and purity of the synthesized **N-(2-hydroxy-5-methylphenyl)acrylamide** should be confirmed using standard analytical techniques:

- FT-IR Spectroscopy: To confirm the presence of key functional groups: N-H stretch (approx. 3300 cm^{-1}), O-H stretch (broad, approx. $3400\text{-}3200\text{ cm}^{-1}$), C=O stretch (amide, approx. 1660 cm^{-1}), and C=C stretch (vinyl, approx. 1630 cm^{-1}).
- ^1H NMR Spectroscopy: To confirm the molecular structure by observing characteristic chemical shifts and coupling constants for the aromatic, vinyl, and amide protons.
- Mass Spectrometry: To confirm the molecular weight of the compound.

Safety Precautions

- Acryloyl chloride is highly corrosive, a lachrymator, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).
- 2-Amino-4-methylphenol can cause skin and eye irritation.[5]
- Triethylamine is flammable and has a strong, unpleasant odor.
- Always handle organic solvents in a well-ventilated area, away from ignition sources.

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